3-Amino-3-(4-fluorophenyl)propan-1-ol

Catalog No.
S697279
CAS No.
612532-52-2
M.F
C9H12FNO
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(4-fluorophenyl)propan-1-ol

CAS Number

612532-52-2

Product Name

3-Amino-3-(4-fluorophenyl)propan-1-ol

IUPAC Name

3-amino-3-(4-fluorophenyl)propan-1-ol

Molecular Formula

C9H12FNO

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2

InChI Key

CCJPLYPJQZYBLI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CCO)N)F

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)F

3-Amino-3-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. It is classified as a chiral molecule and belongs to the group of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propyl chain. The fluorine atom on the para position of the phenyl ring significantly influences its chemical properties and biological activities, making it a valuable compound in various fields, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone. Common oxidizing agents include chromium trioxide and potassium permanganate.
  • Reduction: This compound can be reduced to yield different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various substituted derivatives.

Types of Reactions

Reaction TypeCommon ReagentsMajor Products
OxidationChromium trioxide, potassium permanganateAldehydes, ketones
ReductionLithium aluminum hydride, sodium borohydrideAmines, alcohols
SubstitutionAlkyl halides, acyl chloridesSubstituted amines or alcohols

The biological activity of 3-Amino-3-(4-fluorophenyl)propan-1-ol is notable due to its potential interactions with various biological targets. Studies suggest that compounds structurally related to it exhibit antioxidant properties, indicating possible applications in therapeutic contexts. Its ability to form hydrogen bonds and interact with specific enzymes or receptors may lead to modulation of biochemical pathways, particularly those involved in neurological functions .

The synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol typically involves the following steps:

  • Starting Material: The synthesis often begins with 4-fluorobenzaldehyde.
  • Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride.
  • Amination: The resulting 4-fluorobenzyl alcohol undergoes amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group.

In industrial settings, continuous flow reactors may be used for efficient production, employing catalysts like palladium on carbon to enhance reaction yields and purity .

3-Amino-3-(4-fluorophenyl)propan-1-ol has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.
  • Biology: The compound is utilized in studying enzyme-substrate interactions due to its chiral nature.
  • Medicine: It acts as an intermediate in synthesizing pharmaceuticals targeting neurological pathways.
  • Industry: The compound is involved in producing agrochemicals and specialty chemicals .

Research into the interaction studies of 3-Amino-3-(4-fluorophenyl)propan-1-ol highlights its potential as a precursor for active pharmaceutical ingredients. Its structure allows it to engage in various biochemical interactions through hydrogen bonding and hydrophobic interactions with molecular targets like enzymes and receptors. This characteristic is crucial for developing drugs that modulate specific biological pathways .

Several compounds are structurally similar to 3-Amino-3-(4-fluorophenyl)propan-1-ol, each exhibiting unique properties:

  • 3-Amino-3-(2-fluorophenyl)propan-1-ol
    • Differences: The position of the fluorine atom affects reactivity and interaction profiles.
  • 3-Amino-3-(3-fluorophenyl)propan-1-ol
    • Differences: Similar structural features but differing fluorine positions influence biological activity.
  • 3-Aminopropan-1-ol
    • Differences: Lacks the fluorinated phenyl ring; thus, it exhibits different chemical reactivity and biological properties.

Uniqueness

The uniqueness of 3-Amino-3-(4-fluorophenyl)propan-1-ol lies in the specific placement of the fluorine atom on the phenyl ring, which significantly impacts its electronic properties and interactions compared to other similar compounds. This structural feature enhances its potential as a pharmaceutical intermediate and influences its reactivity in chemical synthesis .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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